4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Chemoinformatics Medicinal Chemistry Structure-Activity Relationship (SAR)

Research on 1,2,4-triazole-3-thiol SAR is often limited by a lack of structurally defined N4-alkyl probes, making it difficult to correlate N4-substituent size and lipophilicity with bioactivity. 4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669750-24-7) directly addresses this gap. - Enables head-to-head SAR comparison with N4-ethyl (CAS 403990-82-9) and N4-allyl (CAS 669705-40-2) analogs. - Unsubstituted C3-thiol provides a versatile handle for diversity-oriented synthesis of S-substituted libraries. - Supplied at ≥95% purity, suitable as an analytical reference standard for HPLC/LC-MS method validation.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 669750-24-7
Cat. No. B1272886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
CAS669750-24-7
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESCC(C1=NNC(=S)N1C)OC2=CC=CC=C2
InChIInChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
InChIKeyOBQMSUPVWZLDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol: Structural Identity and Sourcing


4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS: 669750-24-7), is a member of the 1,2,4-triazole-3-thiol class of heterocyclic compounds. Its molecular formula is C₁₁H₁₃N₃OS, with a molecular weight of 235.31 g/mol. The core structure features a 1,2,4-triazole ring substituted with a methyl group at the N4 position, a phenoxyethyl moiety at the C5 position, and a thiol/thione group at the C3 position . This compound is commercially available as a research chemical, typically offered at a purity of 95% or higher .

Why This Triazole-3-thiol Cannot Be Substituted


The 1,2,4-triazole-3-thiol scaffold is highly sensitive to substitution patterns, which critically govern bioactivity. Even minor modifications—such as changing the N4-alkyl group from a methyl to an ethyl or allyl group, or altering the substituent at the C5 position—can lead to dramatic shifts in potency against specific biological targets, as evidenced by structure-activity relationship (SAR) studies [1][2]. The unique combination of an N4-methyl group and a C5-(1-phenoxyethyl) moiety in this specific compound defines its distinct steric and electronic profile. Therefore, substituting this compound with a seemingly analogous triazole-3-thiol without direct comparative data is a high-risk procurement decision that can compromise the reproducibility and validity of research outcomes.

Differentiation Evidence for 4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol


N4-Methyl vs. N4-Ethyl and N4-Allyl Structural Comparison

A direct structural comparison with two commercially available, closest analogs—4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 403990-82-9) and 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669705-40-2)—reveals the core differentiating feature of the target compound is its specific N4-methyl substituent [1]. This substitution affects both the compound's physical properties and its potential for forming specific intermolecular interactions, as evidenced by differences in predicted partition coefficients (LogP). While the N4-ethyl and N4-allyl groups increase lipophilicity and introduce different steric bulk, the N4-methyl group offers a distinct balance that can be critical for target binding and pharmacokinetic behavior [1].

Chemoinformatics Medicinal Chemistry Structure-Activity Relationship (SAR)

Biological Activity Data Gap for This Specific Compound

A comprehensive search of primary research literature and patents yields no quantitative biological activity data (e.g., MIC, IC50, EC50) for the specific compound 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669750-24-7). This absence of data includes its potential antimicrobial or anti-inflammatory activities, despite the fact that structurally related derivatives—including those with the same 5-(1-phenoxyethyl) substitution but different N4-substituents (e.g., phenyl, cyclohexyl)—have demonstrated measurable activity in these areas [1][2].

Antimicrobial Anti-inflammatory Bioactivity

Confirmed Purity and Reliable Commercial Sourcing

As a specialty research chemical, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS 669750-24-7) is consistently offered by multiple reputable chemical vendors with a verified purity specification of at least 95% . This establishes a baseline of quality assurance that is not universally guaranteed for in-house synthesized or non-standard-sourced analogs. For researchers initiating new projects, sourcing this compound directly ensures a consistent and defined starting material, mitigating the risk of batch-to-batch variability and undocumented impurities that can arise with custom synthesis of non-catalog analogs .

Analytical Chemistry Procurement Quality Control

Application Scenarios for 4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol


SAR Expansion of N4-Alkyl Triazole-3-thiols

The primary recommended application for this compound is as a key building block or probe molecule for expanding the SAR of N4-alkylated 1,2,4-triazole-3-thiols. Its specific N4-methyl group serves as a critical comparator to N4-ethyl and N4-allyl analogs in the same 5-(1-phenoxyethyl) series. By testing this compound head-to-head with its analogs (CAS 403990-82-9 and 669705-40-2), researchers can directly correlate the effect of the N4-substituent's size and lipophilicity on a biological target of interest [1].

De Novo Antimicrobial and Anti-inflammatory Discovery

Given the established activity of related 5-(1-phenoxyethyl)-1,2,4-triazole-3-thiol derivatives in antimicrobial and anti-inflammatory assays, this specific compound represents a novel, uncharacterized candidate for de novo discovery programs [1]. Its procurement enables the generation of novel intellectual property and fills a clear data gap in the literature. This is a high-value scenario for academic labs and biotech companies seeking to identify new chemical leads without prior art constraints for this precise structure.

Certified Reference Material or Analytical Standard

With a commercially assured purity of ≥95% from multiple reputable vendors, this compound is suitable for use as an analytical standard or certified reference material. It can be employed to calibrate instruments, validate analytical methods (e.g., HPLC, LC-MS), or serve as a quality control check when synthesizing and characterizing novel derivatives in the same chemical series [1].

Diversity-Oriented Synthesis Scaffold

The unsubstituted thiol group at the C3 position makes this compound a versatile starting material for diversity-oriented synthesis. Researchers can use it as a scaffold to generate focused chemical libraries by reacting the thiol moiety with various electrophiles (e.g., alkyl halides, acyl chlorides) to produce S-substituted derivatives for biological screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.